molecular formula C7H15N2O3P B14543123 Phosphonic acid, (diazomethyl)-, bis(1-methylethyl) ester CAS No. 62285-46-5

Phosphonic acid, (diazomethyl)-, bis(1-methylethyl) ester

Cat. No.: B14543123
CAS No.: 62285-46-5
M. Wt: 206.18 g/mol
InChI Key: IRMXTCCDOQWILJ-UHFFFAOYSA-N
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Description

Phosphonic acid, (diazomethyl)-, bis(1-methylethyl) ester is an organophosphorus compound with the molecular formula C6H15O3P. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (diazomethyl)-, bis(1-methylethyl) ester typically involves the reaction of diazomethane with phosphonic acid derivatives. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Common reagents used in the synthesis include diazomethane, phosphonic acid, and isopropyl alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous addition of reagents and real-time monitoring of reaction parameters to optimize yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification and analysis of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (diazomethyl)-, bis(1-methylethyl) ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into different phosphonate esters.

    Substitution: It can participate in nucleophilic substitution reactions, where the diazomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphonate esters, and substituted phosphonates. These products have diverse applications in different fields of science and industry.

Scientific Research Applications

Phosphonic acid, (diazomethyl)-, bis(1-methylethyl) ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: It serves as a probe for studying enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of phosphonic acid, (diazomethyl)-, bis(1-methylethyl) ester involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved include those related to phosphonate metabolism and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, bis(1-methylethyl) ester
  • Diisopropyl hydrogen phosphite
  • Diisopropyl phosphite
  • Diisopropyl phosphonate

Uniqueness

Phosphonic acid, (diazomethyl)-, bis(1-methylethyl) ester is unique due to its diazomethyl group, which imparts distinct reactivity and properties compared to other phosphonic acid derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

62285-46-5

Molecular Formula

C7H15N2O3P

Molecular Weight

206.18 g/mol

IUPAC Name

2-[diazomethyl(propan-2-yloxy)phosphoryl]oxypropane

InChI

InChI=1S/C7H15N2O3P/c1-6(2)11-13(10,5-9-8)12-7(3)4/h5-7H,1-4H3

InChI Key

IRMXTCCDOQWILJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C=[N+]=[N-])OC(C)C

Origin of Product

United States

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